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Cat. No.: S003531

The following table summarizes the anti-tumor activity of Voreloxin from the referenced study. The models
are categorized by tumor type for clarity. In these experiments, tumors were grown to approximately 150
mm? before treatment, and activity was measured by the tumor growth inhibition rate (IR). A single

intravenous dose of Voreloxin at 20 mg/kg was a common regimen [1].

. Model Reported Efficacy (Tumor
Tumor Category Specific Model o
Type Growth Inhibition)
Solid Tumors KB Nasopharyngeal Xenograft 86% IR [1]
Carcinoma
Breast Cancer Xenograft Potent activity (63-88% IR
range) [1]
Ovarian Cancer Xenograft Potent activity (63-88% IR
range) [1]
Colon Cancer Xenograft Potent activity (63-88% IR
range) [1]
Lung Cancer Xenograft Potent activity (63-88% IR
range) [1]
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. Model Reported Efficacy (Tumor
Tumor Category Specific Model o
Type Growth Inhibition)
Gastric Cancer Xenograft Potent activity (63-88% IR
range) [1]
Melanoma Xenograft Potent activity (63-88% IR
range) [1]
Hematologic Hematologic Tumor Models Xenograft Potent activity [1]
Tumors (2 models)
Drug-Resistant Multidrug Resistant Models Xenograft Potent activity [1]
Models (3 models)
Murine Syngeneic Colon 26 Syngeneic Potent activity [1]
Models
Lewis Lung Carcinoma Syngeneic  Potent activity [1]
M5076 Ovarian Sarcoma Syngeneic  Potent activity [1]

Experimental Protocols for Key Studies

Understanding the methodology is crucial for evaluating experimental data. Here are the protocols from the

core preclinical and mechanistic studies.

¢ In Vivo Efficacy Study (Cancer Chemotherapy and Pharmacology, 2009) [1]

o Animals and Models: Mice were implanted with a panel of 16 xenograft and 3 syngeneic
tumor models.

o Tumor Measurement: Tumors were allowed to establish to ~150 mm?3 before treatment
initiation.

o Dosing: Voreloxin was administered intravenously. A dose-escalation and schedule-finding
study in the KB xenograft model established an optimal regimen of 20 mg/kg administered
weekly for five doses.

o Efficacy Assessment: The primary metric was the tumor growth inhibition rate (IR), calculated
as: [1 - (average tumor weight in treated group / average tumor weight
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in control group)] x 100%. Induction of apoptosis in tumors was also evaluated by
measuring caspase-3 activation.

¢ Mechanism of Action Study in AML (Haematologica, 2015) [2]

o Cell Culture: Primary AML blasts and myeloid cell lines were maintained in RPMI-1640
medium supplemented with fetal bovine serum.

o Cytotoxicity Assay (LDso): Cell viability was measured after 48 hours of Voreloxin exposure
using an MTS assay. The lethal dose for 50% of cells (LDso) was calculated.

o Synergy Assay: synergy with cytarabine was assessed by treating cells with each agent alone
and in combination at a fixed ratio (1:2 Voreloxin:cytarabine). The Combination Index (CI) was
calculated using the method of Chou and Talalay, where CI < 1 indicates synergy.

o Apoptosis & Cell Cycle: measured by Annexin V/propidium iodide staining and flow cytometry
after 48-hour drug treatment. Caspase-3 activation was detected using a fluorescent substrate.

o DNA Relaxation Assay: Isolated topoisomerase Ila was incubated with supercoiled pPBR322
DNA and Voreloxin. Inhibition of Topo Il activity prevents DNA relaxation, visualized by gel
electrophoresis.

Voreloxin's Mechanism of Action and Signaling
Pathway
Voreloxin is a first-in-class naphthyridine analog. Its mechanism involves DNA intercalation and inhibition

of topoisomerase II, leading to replication-dependent, site-specific DNA damage [1] [2]. The sequence of

events is outlined below.
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Key Research Insights for Voreloxin

e Overcoming Drug Resistance: Voreloxin demonstrated potent activity in tumor models with
multidrug resistance, including those overexpressing P-glycoprotein (P-gp) or with reduced
topoisomerase levels, as it is not a P-gp substrate [1].

e Synergy in AML: In vitro studies on Acute Myeloid Leukemia (AML) cells showed strong synergy
between Voreloxin and cytarabine (mean Combination Index of 0.79), which supported subsequent
clinical trials of this combination [2] [3].

e p53-Independent Action: Voreloxin was shown to be effective in p53-null cell lines, indicating its
apoptosis-inducing mechanism does not rely on p53 signaling, a common resistance pathway in
cancers [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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